(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid

Description

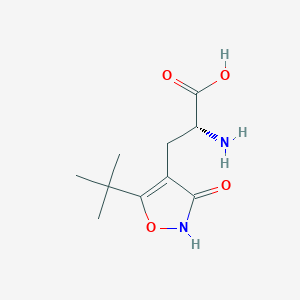

(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid is a chiral compound featuring an isoxazole ring substituted with a tert-butyl group at position 5, a hydroxyl group at position 3, and an α-aminopropanoic acid side chain at position 2. Its molecular formula is C₁₀H₁₆N₂O₄, with a molecular weight of 228.245 g/mol (consistent with its racemic counterpart described in ). The compound’s stereochemistry at the α-carbon distinguishes it from its enantiomer (S-form) and the racemic mixture (R,S).

However, the (R)-enantiomer’s specific pharmacological profile remains less documented compared to racemic forms.

Properties

IUPAC Name |

(2R)-2-amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXJURSCCVBKRF-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=C(C(=O)NO1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017549 | |

| Record name | (2R)-2-Amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83654-14-2 | |

| Record name | (2R)-2-Amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid, commonly known as a derivative of the isoxazole family, has been studied for its various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules known as AMPA receptor agonists, which are crucial for mediating fast synaptic transmission in the central nervous system. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

This compound primarily acts as an agonist at the AMPA receptors, which are a subtype of glutamate receptors. This interaction leads to the following biological effects:

- Neurotransmission Enhancement : By activating AMPA receptors, the compound facilitates increased excitatory neurotransmission, potentially enhancing cognitive functions such as learning and memory.

- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties by modulating glutamate levels and reducing excitotoxicity associated with various neurological disorders.

Pharmacological Studies

- Cognitive Enhancement : Research indicates that this compound improves cognitive performance in animal models. In a study involving mice, administration of the compound led to significant improvements in tasks measuring memory retention and learning capabilities.

- Neuroprotection : A study highlighted that this compound could protect neurons from damage induced by oxidative stress. The mechanism involves upregulation of antioxidant enzymes and reduction of reactive oxygen species (ROS) levels in neuronal cells .

- Antimicrobial Activity : Although primarily studied for its neurological effects, preliminary investigations also suggest antimicrobial properties against certain bacterial strains, indicating a broader spectrum of biological activity .

Case Studies

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a distinctive isoxazole ring structure that contributes to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Medicinal Chemistry Applications

1. Antibacterial Agents:

(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid serves as an intermediate in the synthesis of various antibacterial agents. The compound's derivatives can be modified to enhance their efficacy against bacterial infections. For instance, processes involving hydroxylamine reactions have been documented to yield high-purity aminoisoxazole derivatives that are effective in synthesizing sulfonamide compounds, widely recognized for their antibacterial properties .

2. Kinase Modulation:

Recent studies indicate that isoxazole derivatives may act as modulators of protein kinases, which are crucial in regulating various cellular processes including cell proliferation and apoptosis. The compound's ability to influence kinase activity positions it as a candidate for developing treatments for proliferative diseases such as cancers .

Neuropharmacology Applications

1. AMPA Receptor Interaction:

Research has highlighted the role of similar isoxazole compounds in modulating AMPA receptors, which are vital for synaptic transmission and plasticity in the central nervous system. The regulation of these receptors is essential in understanding chronic pain mechanisms and could lead to novel pain management therapies .

2. Stress-Induced Pain Management:

Studies suggest that compounds affecting AMPA receptor phosphorylation can mitigate stress-induced pain chronification after surgical procedures. This underscores the potential therapeutic applications of this compound in addressing chronic pain conditions through neurochemical pathways .

Case Studies and Research Findings

Comparison with Similar Compounds

Research Findings and Implications

Stereochemistry-Dependent Bioactivity

- Enantiomeric purity is critical in drug design. For example, (S)-AMPA (a related glutamate receptor agonist) shows negligible activity compared to the (R)-form. By analogy, the (R)-enantiomer of ATPA may dominate the racemic mixture’s observed effects.

- Computational Modeling: Docking studies predict stronger hydrogen bonding between the (R)-enantiomer’s amino group and glutamate receptor residues (e.g., GluA2 subunit), though experimental validation is needed.

Limitations and Knowledge Gaps

- Data Scarcity : Most studies focus on racemic ATPA, leaving the (R)-enantiomer’s pharmacokinetics and toxicity poorly characterized.

- Synthetic Challenges : Scalable enantioselective synthesis of the (R)-form remains underdeveloped, hindering large-scale biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.